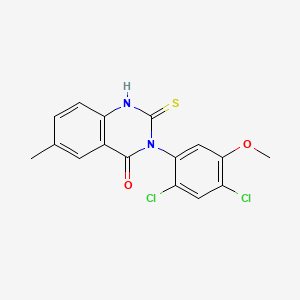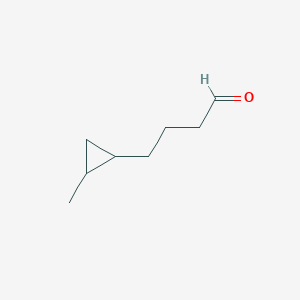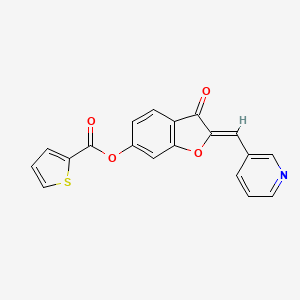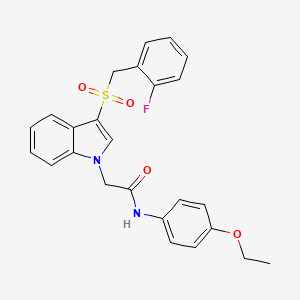
3-(2,4-dichloro-5-methoxyphenyl)-6-methyl-2-sulfanyl-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro and Methoxy Groups: These can be introduced via electrophilic aromatic substitution reactions using appropriate chlorinating and methoxylating agents.
Methyl Group: Alkylation reactions using methylating agents like methyl iodide.
Sulfanyl Group: Thiolation reactions using thiolating agents such as thiourea or thiols.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Mechanism of Action
Target of Action
The primary target of the compound 3-(2,4-dichloro-5-methoxyphenyl)-6-methyl-2-sulfanyl-4(3H)-quinazolinone is NDUFS3 of complex I . NDUFS3 is a subunit of the mitochondrial complex I, a crucial component of the mitochondrial respiratory chain that plays a key role in cellular energy production .
Mode of Action
This compound interacts with its target by binding to NDUFS3 of complex I . This binding alters the interaction of NDUFS3 with other proteins in the matrix arm of complex I .
Biochemical Pathways
The compound affects the mitochondrial respiratory chain, specifically the function of complex I
Result of Action
It has been identified as a novel inhibitor of a notch-induced brain tumor , suggesting it may have potential therapeutic applications in oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichloro-5-methoxyphenyl)-6-methyl-2-sulfanyl-4(3H)-quinazolinone typically involves multi-step organic reactions
-
Formation of Quinazolinone Core
Starting Material: Anthranilic acid or its derivatives.
Reaction: Cyclization with formamide or its derivatives under acidic or basic conditions to form the quinazolinone core.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide, potassium permanganate.
Products: Oxidized derivatives, potentially altering the sulfanyl group to sulfoxides or sulfones.
-
Reduction
Reagents: Reducing agents such as sodium borohydride, lithium aluminum hydride.
Products: Reduced forms, possibly affecting the quinazolinone core or substituents.
-
Substitution
Reagents: Halogenating agents, nucleophiles.
Products: Substituted derivatives, where halogens or other groups replace existing substituents.
Common Reagents and Conditions
Electrophilic Substitution: Chlorine, bromine, and other electrophiles under acidic conditions.
Nucleophilic Substitution: Nucleophiles like amines, thiols under basic or neutral conditions.
Catalysts: Transition metal catalysts for specific reactions like palladium in cross-coupling reactions.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique substituents.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Probes: Utilized in biochemical assays to study enzyme interactions and cellular pathways.
Industry
Material Science:
Agrochemicals: Possible use in the synthesis of pesticides or herbicides.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4(3H)-quinazolinone: Lacks the dichloro, methoxy, and sulfanyl groups, resulting in different chemical and biological properties.
3-(2,4-Dichlorophenyl)-6-methyl-2-sulfanyl-4(3H)-quinazolinone: Similar structure but without the methoxy group, affecting its reactivity and applications.
Uniqueness
3-(2,4-Dichloro-5-methoxyphenyl)-6-methyl-2-sulfanyl-4(3H)-quinazolinone is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential biological activities. The presence of both electron-donating (methoxy) and electron-withdrawing (dichloro) groups, along with the sulfanyl group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-(2,4-dichloro-5-methoxyphenyl)-6-methyl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S/c1-8-3-4-12-9(5-8)15(21)20(16(23)19-12)13-7-14(22-2)11(18)6-10(13)17/h3-7H,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBBGSTWEMABFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=S)N(C2=O)C3=CC(=C(C=C3Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine](/img/structure/B2581617.png)
![1-[2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propan-1-one](/img/structure/B2581618.png)



![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2581625.png)


![(1S)-6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B2581629.png)
![N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2581630.png)


![N-[(furan-2-yl)methyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2581635.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2581636.png)
